(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid
CAS No.: 134732-52-8
Cat. No.: VC5073332
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol
* For research use only. Not for human or veterinary use.
![(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid - 134732-52-8](/images/structure/VC5073332.png)
Specification
CAS No. | 134732-52-8 |
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Molecular Formula | C6H9NO2 |
Molecular Weight | 127.14 g/mol |
IUPAC Name | (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid |
Standard InChI | InChI=1S/C6H9NO2/c8-5(9)6-3-4(6)1-2-7-6/h4,7H,1-3H2,(H,8,9)/t4-,6+/m0/s1 |
Standard InChI Key | CLPZNYCYBYIODB-UJURSFKZSA-N |
Isomeric SMILES | C1CN[C@]2([C@@H]1C2)C(=O)O |
SMILES | C1CNC2(C1C2)C(=O)O |
Canonical SMILES | C1CNC2(C1C2)C(=O)O |
Introduction
Structural Characteristics and Stereochemical Significance
Bicyclic Framework and Functional Groups
The compound’s core structure consists of a fused bicyclo[3.1.0]hexane system, where the nitrogen atom occupies the 2-position, and the carboxylic acid group is attached to the 1-position of the bridgehead carbon . The bicyclic framework imposes significant ring strain, which influences both reactivity and conformational flexibility. The carboxylic acid moiety enhances water solubility through hydrogen bonding and ionization at physiological pH, while the nitrogen atom contributes basicity, enabling participation in salt formation and coordination chemistry .
Stereochemical Configuration
Synthetic Methodologies
Key Synthetic Routes
The synthesis of (1R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid shares conceptual similarities with methods described for related azabicyclic compounds. A patent by US4255334A outlines a multi-step approach for synthesizing 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which can be adapted for the target compound :
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Acetal Formation: A 2-aminomethylcyclopropyl-1,1-dialkylacetal intermediate is reacted with potassium cyanide in glacial acetic acid to form an N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile .
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Hydrolysis and Cyclization: Treatment with hydrochloric acid hydrolyzes the nitrile to a carboxylic acid, followed by cyclization under reflux to yield the bicyclic structure .
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Stereochemical Resolution: Chiral chromatography or fractional crystallization separates enantiomers, though the patent notes that cis/trans mixtures are often utilized directly .
Optimization Challenges
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Reaction Conditions: Elevated temperatures (65°C) and prolonged reaction times (17 hours) are required for cyclization, risking racemization .
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Yield Limitations: The final step typically achieves moderate yields (40–60%), necessitating purification via ion exchange chromatography or recrystallization .
Physicochemical Properties
Thermal and Spectral Data
Property | Value | Source |
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Molecular Formula | C₆H₉NO₂ | |
Molecular Weight | 143.14 g/mol | |
Optical Rotation ([α]₂²/D) | Not reported | – |
Melting Point | 147–152°C (analogous compound) | |
Solubility | Soluble in polar solvents |
The compound’s infrared spectrum (IR) shows characteristic stretches for the carboxylic acid O–H (2500–3000 cm⁻¹) and C=O (1700 cm⁻¹), while nuclear magnetic resonance (NMR) spectra reveal distinct proton environments for the bridgehead hydrogens (δ 3.1–3.5 ppm) .
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